molecular formula C15H12O2 B1296346 9,10-Dihydroanthracene-9-carboxylic acid CAS No. 1143-20-0

9,10-Dihydroanthracene-9-carboxylic acid

Cat. No. B1296346
CAS RN: 1143-20-0
M. Wt: 224.25 g/mol
InChI Key: HAMMHSUBQYOIFQ-UHFFFAOYSA-N
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Description

9,10-Dihydroanthracene-9-carboxylic acid is an organic compound that is derived from the polycyclic aromatic hydrocarbon anthracene . It is a colourless solid . It is an anthracene-based dicarboxylic compound, which has a larger conjugating π-system that enables the development of fluorescent materials . It has interesting magnetic and luminescent properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Dihydroanthracene-9-carboxylic acid include a boiling point of 335.5±9.0 C at 760 mmHg and a melting point of 207 C . The compound is a solid at room temperature .

properties

IUPAC Name

9,10-dihydroanthracene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMHSUBQYOIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303493
Record name 9,10-dihydroanthracene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydroanthracene-9-carboxylic acid

CAS RN

1143-20-0
Record name MLS003106486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-dihydroanthracene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
30
Citations
JE Chateauneuf, J Zhang, J Foote, J Brink… - Advances in …, 2002 - Elsevier
We present our initial results on the use of supercritical carbon dioxide as both a reactant and as a reaction medium to photo-chemically produce carboxylic acids from polycyclic …
Number of citations: 24 www.sciencedirect.com
CS RONDESTVEDT JR… - The Journal of Organic …, 1955 - ACS Publications
We were interested in developing a practical general synthesis for 9, 10-disubstituted anthracenes capable of undergoing condensation polymerization. Representative methods found …
Number of citations: 6 pubs.acs.org
RR Burtner, JW Cusic - Journal of the American Chemical Society, 1943 - ACS Publications
In the previous paper2 it was observed that the formation of a carbon-carbon bond or bridge between the two benzene nuclei in certain basic esters of diphenylacetic acid resulted in a …
Number of citations: 65 pubs.acs.org
IGM Campbell, CG Le Fèvre, RJW Le Fevre… - Journal of the …, 1938 - pubs.rsc.org
… Meenvein and Migge (Ber., 1929, 62, 1046) showed that Schlenk and Bergmann's second 9 : 10-dihydroanthracene-9-carboxylic acid was probably a mixture and not a second form at …
Number of citations: 16 pubs.rsc.org
G Lehmann, PK Knoefel - Journal of Pharmacology and Experimental …, 1944 - ASPET
The spasmolytic and local anesthetic action and the toxicity of a series of twenty-one basic esters of polynuclear carboxylic acids have been studied. The diethylaminoethyl ester of …
Number of citations: 13 jpet.aspetjournals.org
S Tazuke, S Kazama, N Kitamura - The Journal of Organic …, 1986 - ACS Publications
The reaction was considered to proceed via the anion radical of the hydrocarbon that reacts with C02 and then abstracts hydrogen, possibly from the solvent, to yield the corresponding …
Number of citations: 54 pubs.acs.org
RP Barnes, LB Dodson - Journal of the American Chemical …, 1943 - ACS Publications
The synthesis and antispasmotic properties of twenty-one esters are described. Variation of the acid portion of theseesters to include un-saturated and partially saturated derivatives of …
Number of citations: 27 pubs.acs.org
M Szymańska, I Majerz - Journal of Molecular Structure, 2020 - Elsevier
A systematic theoretical analysis of the structural parameters of 9,10-dihydroanthracene, 9H-thioxanthene and phenothiazine was performed at DFT B3LYP/6-311++G**-GD3 level. The …
Number of citations: 9 www.sciencedirect.com
TY Rubinskaya, AS Mendkovich, NK Lisitsina… - Russian Chemical …, 1993 - Springer
Quantum-chemical calculations (CNDO/2) of the theoretical relationship between the rate constants for the dimerization and self-protonation of radical anions show that dimer formation …
Number of citations: 1 link.springer.com
CF Koelsch - The Journal of Organic Chemistry, 1938 - ACS Publications
When diphenylindone (I) is boiled with two moles of aluminum chloride in an excess of benzene, the emerald green color of theoriginal complex rapidly changes to a greenish-brown, …
Number of citations: 11 pubs.acs.org

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